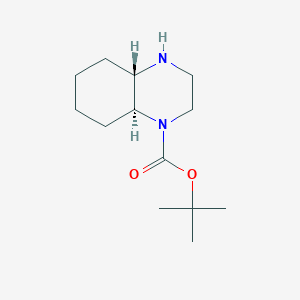
tert-Butyl (4aS,8aS)-octahydroquinoxaline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4AS,8AS)-TERT-BUTYL OCTAHYDROQUINOXALINE-1(2H)-CARBOXYLATE is a bicyclic organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique chemical structure, which includes a tert-butyl group and an octahydroquinoxaline ring. It is known for its distinctive chemical and physical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,8AS)-TERT-BUTYL OCTAHYDROQUINOXALINE-1(2H)-CARBOXYLATE typically involves the following steps:
Formation of the Quinoxaline Ring: The initial step involves the formation of the quinoxaline ring through a condensation reaction between an aromatic diamine and a diketone.
Hydrogenation: The quinoxaline ring is then subjected to hydrogenation under high pressure and temperature to form the octahydroquinoxaline ring.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Carboxylation: Finally, the carboxylate group is introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
In an industrial setting, the production of (4AS,8AS)-TERT-BUTYL OCTAHYDROQUINOXALINE-1(2H)-CARBOXYLATE involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to consistent product quality.
Catalyst Optimization: The use of highly efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4AS,8AS)-TERT-BUTYL OCTAHYDROQUINOXALINE-1(2H)-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can further reduce the compound to form fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the carboxylate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Nucleophiles: Alkyl halides, amines, and other nucleophilic reagents.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, fully saturated octahydroquinoxaline compounds, and substituted derivatives with different functional groups.
Scientific Research Applications
(4AS,8AS)-TERT-BUTYL OCTAHYDROQUINOXALINE-1(2H)-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4AS,8AS)-TERT-BUTYL OCTAHYDROQUINOXALINE-1(2H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4aS,8aS)-1,4-dipropyldecahydroquinoxaline: A similar compound with propyl groups instead of tert-butyl groups.
1,1,4,4-tetrabutyl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1,4-diium: Another quinoxaline derivative with different substituents.
Uniqueness
(4AS,8AS)-TERT-BUTYL OCTAHYDROQUINOXALINE-1(2H)-CARBOXYLATE is unique due to its specific tert-butyl and carboxylate groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-8-14-10-6-4-5-7-11(10)15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m0/s1 |
InChI Key |
URXTVALAEXFDQW-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H]2[C@@H]1CCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















